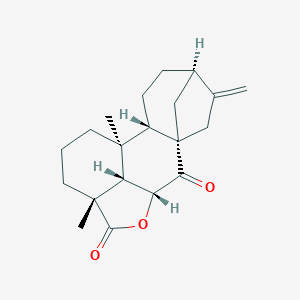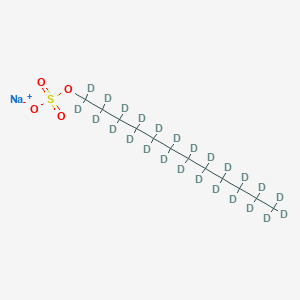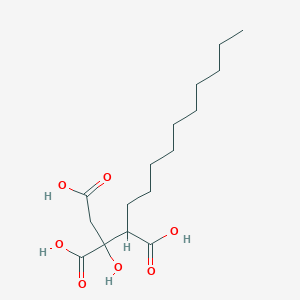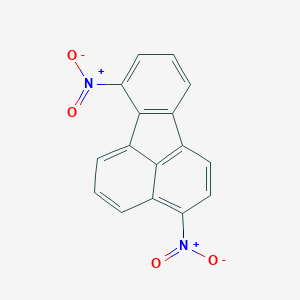
3,7-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is primarily used in scientific research as a model compound for studying the metabolism and toxicity of PAHs. DNFA is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The compound is highly stable and does not readily undergo chemical reactions under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Mutagenic Properties
DNA-Damaging Activity
3,7-Dinitrofluoranthene has shown DNA-damaging activity in bacteria, indicating its mutagenic potential. This finding comes from a study that investigated various nitro-derivatives of 3-nitrofluoranthene (Nakagawa et al., 1987).
Formation in Environmental Reactions
Research also delves into the formation of mutagenic nitrofluoranthenes like 3,7-DNF in environmental reactions, highlighting its presence in polluted air and related health risks (Inazu et al., 1996).
Carcinogenicity Studies
Tumor Induction in Rats
Studies have shown that 3,7-Dinitrofluoranthene can induce tumors in rats, indicating its carcinogenic nature. This research provides valuable data on the carcinogenic risk associated with exposure to 3,7-DNF (Tokiwa et al., 1987).
Pulmonary Carcinogenicity
Further studies have assessed the pulmonary carcinogenicity of DNF, highlighting the compound's specific impacts on lung tissue in animal models (Horikawa et al., 1991).
Environmental and Molecular Analysis
Analytical Methods for Detection
Research has been conducted to develop analytical methods for detecting DNF in the environment, indicating its relevance in environmental monitoring (Hasei et al., 2014).
Molecular Geometry and Spectra Studies
The molecular geometry and electronic properties of bioactive cations related to DNF have been investigated, showcasing the compound's importance in molecular structure studies (Zhang et al., 1998).
Propiedades
Número CAS |
105735-71-5 |
|---|---|
Nombre del producto |
3,7-Dinitrofluoranthene |
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
3,7-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
Clave InChI |
WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles Pale yellow crystals from 50 percent aq acetone |
melting_point |
203-204 °C |
Otros números CAS |
105735-71-5 |
Pictogramas |
Health Hazard |
Solubilidad |
Practically insol in water. |
Sinónimos |
3,7-dinitrofluoranthene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



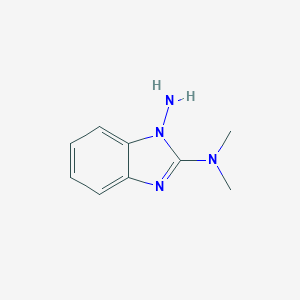
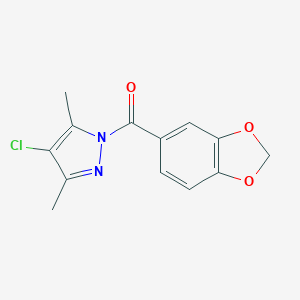
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
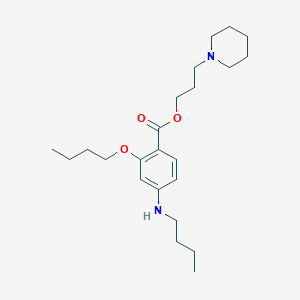
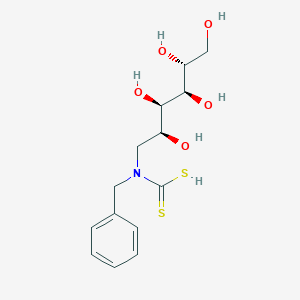
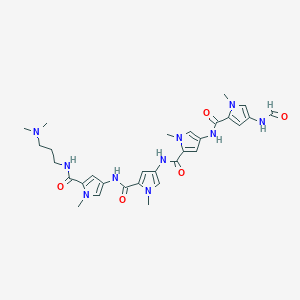
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
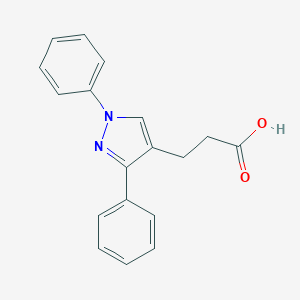
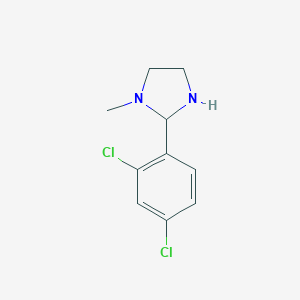
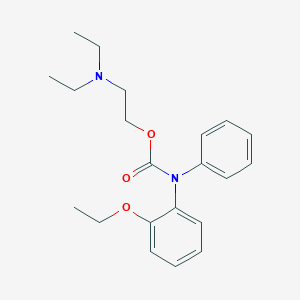
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
